P1,P4-Bis(5'-adenosyl) tetraphosphate
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Overview
Description
P(1),P(4)-bis(5'-adenosyl) tetraphosphate(4-) is tetraanion of P(1),P(4)-bis(5'-adenosyl) tetraphosphate arising from deprotonation of the tetraphosphate OH groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a P(1),P(4)-bis(5'-adenosyl) tetraphosphate.
Scientific Research Applications
Enzymatic Hydrolysis Resistance
P1,P4-bis(5'-adenosyl) tetraphosphate (Ap4A) analogues have been developed with sulfur substituents at P1 and P4 positions, demonstrating significant resistance to enzymatic hydrolysis. These analogues are competitive inhibitors of specific Ap4Aase from Artemia and show high resistance to asymmetric cleavage typically catalyzed by this enzyme (Blackburn et al., 1987).
Substrate and Inhibitor Roles
Ap4A and its phosphonate analogues have been studied as substrates and inhibitors of Artemia Dinucleoside Tetraphosphatase. This enzyme is thought to be responsible for the catabolism of Ap4A and related compounds in various cell types (McLennan et al., 1989).
Stereochemical Studies
Research on the stereochemical course of hydrolysis by unsymmetrical Ap4A phosphodiesterase from lupin seeds has been conducted. This includes the synthesis of different stereoisomers of P1,P4-bis(5'-adenosyl) tetraphosphate and their examination using NMR spectroscopy (Dixon & Lowe, 1989).
Inhibition of Enzymatic Activities
Ap4A analogues have shown potential as inhibitors of various enzymes, such as adenylate kinase, by binding to the enzyme in an "open" or "extended" form. This interaction has been studied through fluorescence experiments (Vanderlijn et al., 1979).
Effect on ADP-Ribosylation
Ap4A and its analogues impact the ADP-ribosylation of histone H1, as studied in bovine testis ADP-ribose polymerase. These compounds can inhibit poly(ADP)-ribosylation and accept the ADP-ribosyl moiety of NAD (Karabashian et al., 1988).
Studies on Dinucleoside Tetraphosphatases
The properties of bis(5'-nucleosidyl) tetraphosphate pyrophosphohydrolase from brine shrimp Artemia have been characterized, indicating specific hydrolysis preferences for various bis(5'-nucleosidyl) tetraphosphates like Ap4A (Prescott et al., 1989).
properties
Product Name |
P1,P4-Bis(5'-adenosyl) tetraphosphate |
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Molecular Formula |
C20H24N10O19P4-4 |
Molecular Weight |
832.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/p-4/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
YOAHKNVSNCMZGQ-XPWFQUROSA-J |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
synonyms |
adenosine(5')tetraphospho(5')adenosine Ap4A AppppA bis(5'-adenosyl)tetraphosphate diadenosine 5',5'''-P(1),P(4)--tetraphosphate diadenosine tetraphosphate P(1), P(4)-diadenosine-5'tetraphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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